

# Spectral Analysis of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name:	3,5-Di-tert-butyl-2-hydroxybenzaldehyde
Cat. No.:	B142351

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for the compound **3,5-Di-tert-butyl-2-hydroxybenzaldehyde**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Introduction

**3,5-Di-tert-butyl-2-hydroxybenzaldehyde** is a substituted aromatic aldehyde that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and ligands for metal complexes. Accurate characterization of this compound is crucial for its application in research and development. This document details its  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectral properties, along with the methodologies for their acquisition.

## Spectroscopic Data

The spectral data for **3,5-Di-tert-butyl-2-hydroxybenzaldehyde** has been compiled and organized into the following tables for clarity and ease of comparison.

## $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
~11.5	Singlet	-OH
~9.8	Singlet	-CHO
~7.6	Doublet	Aromatic H
~7.4	Doublet	Aromatic H
~1.4	Singlet	-C(CH <sub>3</sub> ) <sub>3</sub> (18H)

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~196	C=O (Aldehyde)
~158	Ar-C-OH
~140, ~137	Ar-C-C(CH <sub>3</sub> ) <sub>3</sub>
128-125	Aromatic CH
~35, ~34	-C(CH <sub>3</sub> ) <sub>3</sub> (Quaternary)
~31, ~29	-C(CH <sub>3</sub> ) <sub>3</sub> (Methyl)

## Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Assignment
~3077 (broad)	O-H Stretch
2956	Aromatic C-H Stretch
2868	Aldehyde C-H Stretch
1654	C=O Stretch (Aldehyde)
1598-1436	Aromatic C-C Stretch

## Experimental Protocols

The following sections describe the general methodologies employed for the acquisition of the spectral data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

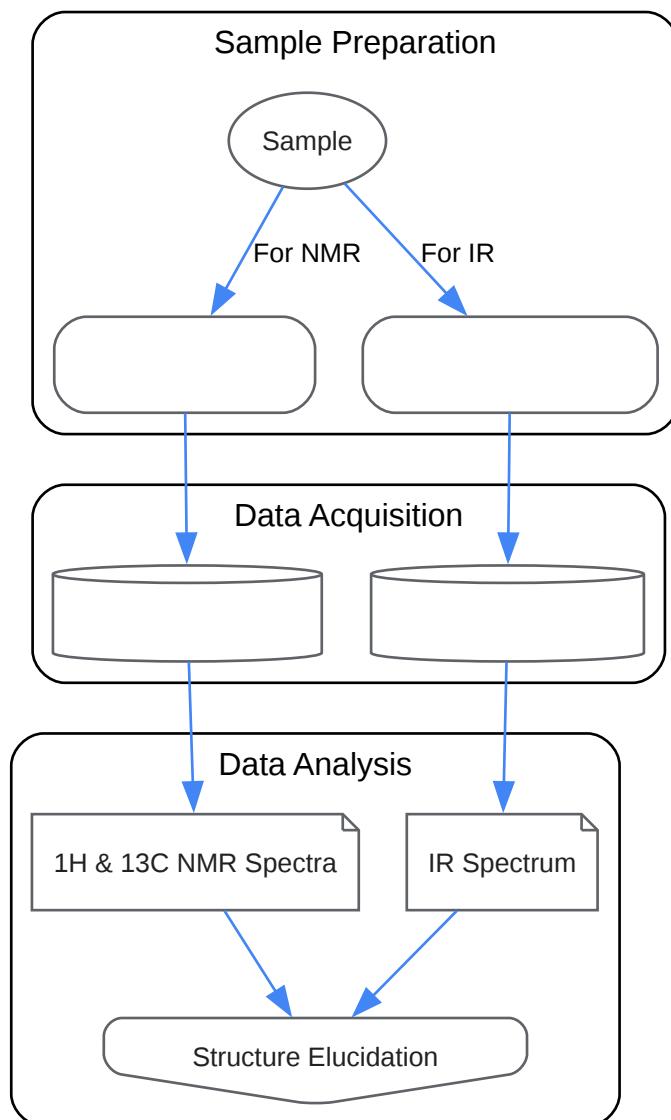
Proton ( $^1\text{H}$ ) and Carbon-13 ( $^{13}\text{C}$ ) NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz and 100 MHz, respectively. The sample is dissolved in a deuterated solvent, most commonly chloroform-d ( $\text{CDCl}_3$ ), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing.

## Infrared (IR) Spectroscopy

Infrared spectra are commonly obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. For solid samples such as **3,5-Di-tert-butyl-2-hydroxybenzaldehyde**, the Attenuated Total Reflectance (ATR) technique is frequently utilized. This involves placing a small amount of the solid powder directly onto the ATR crystal (e.g., diamond) and applying pressure to ensure good contact. The spectrum is then recorded over a typical range of 4000-400  $\text{cm}^{-1}$ . Alternatively, the KBr pellet method can be used, where the sample is ground with potassium bromide and pressed into a thin disk.

## Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **3,5-Di-tert-butyl-2-hydroxybenzaldehyde**.



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Caption: Workflow for Spectroscopic Analysis.

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